(2S)-Bornane-10,2-sultam

Catalog No.
S1496009
CAS No.
108448-77-7
M.F
C10H17NO2S
M. Wt
215.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-Bornane-10,2-sultam

CAS Number

108448-77-7

Product Name

(2S)-Bornane-10,2-sultam

IUPAC Name

(1R)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide

Molecular Formula

C10H17NO2S

Molecular Weight

215.31 g/mol

InChI

InChI=1S/C10H17NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7-8,11H,3-6H2,1-2H3/t7?,8?,10-/m0/s1

InChI Key

DPJYJNYYDJOJNO-KTOWXAHTSA-N

SMILES

CC1(C2CCC13CS(=O)(=O)NC3C2)C

Synonyms

[3aR-(3aα,6α,7aβ)]-Hexahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-Dioxide; (+)-10,2-Camphorsultam; (+)-Camphorsultam; (1R,2S)-Camphor-2,10-sultam; (2S)-Bornane-10,2-sultam; L-(+)-Camphorsultam; (3aR,6S,7aS)-8,8-Dimethylhexahydro-1H-3a

Canonical SMILES

CC1(C2CCC13CS(=O)(=O)NC3C2)C

Isomeric SMILES

CC1(C2CC[C@@]13CS(=O)(=O)NC3C2)C

Here's an overview of its applications in scientific research:

Organic Chemistry:

  • Asymmetric synthesis: (2S)-Bornane-10,2-sultam can act as a chiral auxiliary in asymmetric synthesis, meaning it can help control the formation of stereoisomers during chemical reactions. This is important for the development of new drugs and other molecules where stereochemistry is crucial for their function. [Source: A. McKillop & D. S. Wright, "Asymmetric Synthesis" (2004)]

Materials Science:

  • Self-assembling materials: (2S)-Bornane-10,2-sultam can be used as a building block for the design of self-assembling materials. These materials can form ordered structures at the molecular level, which can have unique properties for applications in areas such as drug delivery and electronics. [Source: T. Sawaguchi, et al. "Chirality-Controlled Self-Assembly of Functionalized Boranes" (2005)]

Supramolecular Chemistry:

  • Molecular recognition: (2S)-Bornane-10,2-sultam can be used to study molecular recognition, which is the specific interaction between molecules. This research can help in the development of new materials and sensors that can selectively bind to specific molecules. [Source: R. Kramer, et al. "Design of Chiral Recognition Sites Based on Sultam Moieties" (1998)]

(2S)-Bornane-10,2-sultam is a chiral compound with the molecular formula C10H17NO2SC_{10}H_{17}NO_2S and a molecular weight of 215.312 g/mol. It features a sultam structure, which is a cyclic sulfonamide, and is characterized by its unique bicyclic framework derived from bornane. The compound possesses significant stereochemical properties due to the presence of a nitrogen atom in its ring structure, making it useful in asymmetric synthesis and other chemical applications .

, including:

  • Oxidation: This compound can be oxidized to generate sulfonic acids or other oxidized derivatives .
  • Nucleophilic substitutions: The nitrogen atom in the sultam can engage in nucleophilic reactions, allowing for the introduction of various substituents.
  • Asymmetric transformations: It serves as a chiral auxiliary in various reactions, enhancing stereoselectivity during transformations such as aldol reactions and Michael additions .

(2S)-Bornane-10,2-sultam can be synthesized through several methods:

  • Reduction of Bornane Sulfonylimine: This method typically involves the use of lithium aluminum hydride as a reducing agent to convert the corresponding sulfonylimine into the sultam form.
  • Chiral Auxiliary Methods: The compound can also be synthesized using established asymmetric synthesis techniques that utilize other chiral auxiliaries to enhance stereoselectivity .

Interaction studies involving (2S)-Bornane-10,2-sultam focus on its role as a chiral auxiliary in various organic reactions. Research indicates that it enhances enantioselectivity when used in conjunction with specific substrates. For instance, studies have shown that (2S)-Bornane-10,2-sultam can direct the stereochemical outcome of aldol reactions effectively . Further investigation into its interactions with different reagents could provide insights into optimizing reaction conditions for better yields and selectivity.

Several compounds share structural features with (2S)-Bornane-10,2-sultam. Here are some notable examples:

Compound NameStructure TypeUnique Features
CamphorsultamChiral AuxiliaryUsed extensively in asymmetric synthesis; exists as enantiomers .
(2R)-Bornane-10,2-sultamChiral AuxiliaryEnantiomer of (2S)-Bornane-10,2-sultam; used similarly in asymmetric synthesis .
β-LactamsAntibiotic ClassContains a similar cyclic structure; significant in antibiotic development .
N-Acryloyl-(2S)-bornane-10,2-sultamModified SultamUsed for further functionalization and polymerization applications .

The uniqueness of (2S)-Bornane-10,2-sultam lies in its specific stereochemical configuration and its effectiveness as a chiral auxiliary compared to its counterparts. Its rigid bicyclic structure allows it to influence reaction pathways more effectively than some other similar compounds.

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

215.09799996 g/mol

Monoisotopic Mass

215.09799996 g/mol

Heavy Atom Count

14

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(2R)-bornane-10,2-sultam
Bornane-10,2-sultam

Dates

Modify: 2023-08-15

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